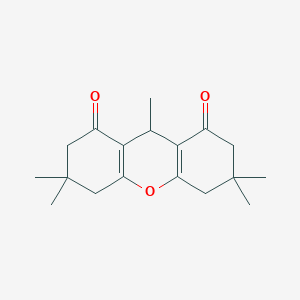
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Übersicht
Beschreibung
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as PMX, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMX is a xanthene derivative that is commonly used as a fluorescent dye in biological and chemical studies.
Wirkmechanismus
The mechanism of action of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is not fully understood, but it is believed to involve the formation of a complex between the dye and the target molecule. The fluorescence of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is dependent on the pH of the environment, and the dye undergoes a structural change upon binding to certain molecules.
Biochemical and Physiological Effects:
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to have minimal toxicity and is generally considered to be safe for use in biological systems. However, some studies have suggested that 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione may interfere with certain cellular processes, such as membrane transport and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in lab experiments is its high sensitivity and specificity for labeling biomolecules. 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is its pH sensitivity, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for the use of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in scientific research. One area of interest is the development of new fluorescent dyes based on the structure of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, which could have improved properties and applications. Another potential direction is the use of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in the development of new diagnostic and therapeutic agents for various diseases. Additionally, 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione could be used in the study of cellular processes and signaling pathways, as well as in the development of new technologies for imaging and sensing.
Wissenschaftliche Forschungsanwendungen
3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. One of the most common uses of 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is as a fluorescent dye for labeling proteins, nucleic acids, and other biomolecules. 3,3,6,6,9-pentamethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is also used as a pH indicator and in the detection of metal ions.
Eigenschaften
IUPAC Name |
3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-10-15-11(19)6-17(2,3)8-13(15)21-14-9-18(4,5)7-12(20)16(10)14/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIGLRKCKHBJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CC(CC2=O)(C)C)OC3=C1C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314137 | |
| Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
CAS RN |
19225-63-9 | |
| Record name | NSC280821 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3,6,6,9-pentamethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



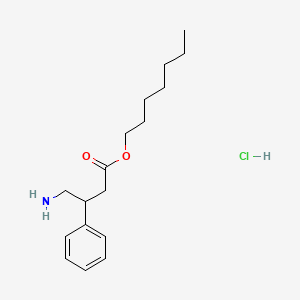
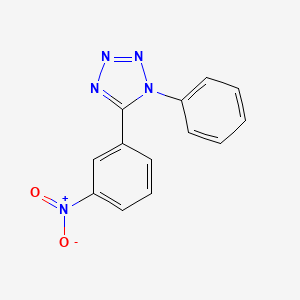
![N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}phenylalanine](/img/structure/B3839727.png)
![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3839733.png)
![N'-[1-(4-bromophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B3839742.png)
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3839743.png)


![2-(4-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3839775.png)
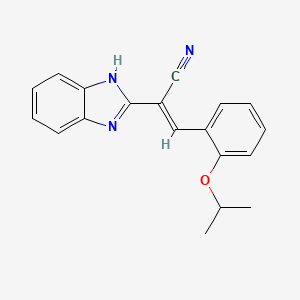
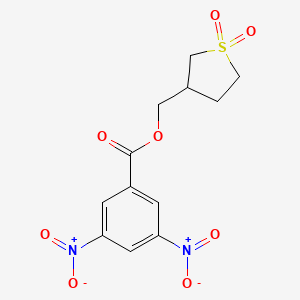
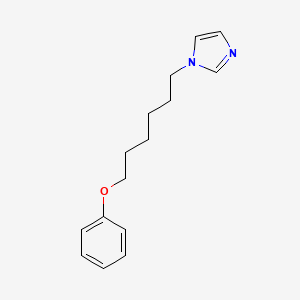
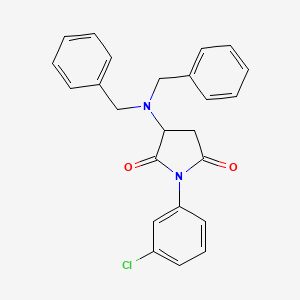
![3-amino-4,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3839812.png)